molecular formula C13H13F3N4O2 B2443881 N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034422-12-1

N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2443881
CAS No.: 2034422-12-1
M. Wt: 314.268
InChI Key: BSVWKPQWWBQFMK-UHFFFAOYSA-N
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Description

N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide (CAS Number 2034422-12-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery research . This complex molecule is built around a fused bicyclic core structure, incorporating a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine scaffold, a motif often investigated for its potential biological activity. The structure is further functionalized with a trifluoromethyl group at the 6-position of the tetrahydro-pyridine ring, a common substituent in agrochemicals and pharmaceuticals known to influence a compound's metabolic stability, lipophilicity, and binding affinity . The molecule is completed with a furan-3-carboxamide moiety linked via a methylene bridge, introducing a heteroaromatic element that can participate in key hydrogen bonding interactions with biological targets. Researchers are exploring this compound and its analogs primarily in the context of high-throughput screening and hit-to-lead optimization campaigns. Its specific structural features make it a valuable candidate for developing novel therapeutics, particularly in areas targeting the central nervous system due to the potential for blood-brain barrier penetration. The precise mechanism of action is target-dependent and should be empirically determined by researchers. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c14-13(15,16)9-1-2-10-18-19-11(20(10)6-9)5-17-12(21)8-3-4-22-7-8/h3-4,7,9H,1-2,5-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVWKPQWWBQFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: Typically, the synthesis of this compound involves multiple steps, including the preparation of intermediates. Initial steps may include the formation of the triazolopyridine ring system via cyclization reactions. Subsequent reactions involve the introduction of the trifluoromethyl group, often through nucleophilic substitution or addition reactions. Finally, the furan carboxamide group is attached through amidation reactions. Precise conditions such as solvent choice, temperature, and reaction time are optimized for each step to ensure high yields and purity.

  • Industrial Production Methods: Industrial production may scale up these methods, employing continuous flow reactions or batch processing to maximize efficiency. Advanced techniques such as catalytic processes or microwave-assisted synthesis might be utilized to enhance reaction rates and product selectivity.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various chemical reactions, including:

    • Oxidation and Reduction: These reactions can modify the functional groups, potentially altering the biological activity or physical properties.

    • Substitution: The trifluoromethyl and furan groups can participate in substitution reactions, allowing for further chemical modification.

  • Common Reagents and Conditions: Typical reagents include strong acids or bases for catalysis, as well as specific solvents like DMSO or THF. Conditions often vary based on the desired reaction, with careful control of temperature and pH.

  • Major Products Formed: The products depend on the nature of the reaction. Oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups, enhancing the compound's versatility.

Scientific Research Applications

  • Chemistry: Used as an intermediate in organic synthesis, aiding the development of new materials and compounds.

  • Biology: Investigated for its potential as a bioactive molecule, interacting with various enzymes and receptors.

  • Medicine: Explored for therapeutic applications, particularly in targeting specific pathways involved in diseases like cancer or neurodegenerative disorders.

  • Industry: Employed in the manufacture of advanced polymers or specialty chemicals, benefiting from its unique structural properties.

Mechanism of Action

  • The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. These interactions might inhibit or activate specific pathways, leading to desired biological outcomes. The exact mechanism involves binding to the active site or allosteric sites, altering the target's function.

Comparison with Similar Compounds

  • N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide

  • N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide

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Biological Activity

N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a trifluoromethyl group and a triazolo-pyridine moiety. Its molecular formula is C16H18F3N5O2C_{16}H_{18}F_3N_5O_2, with a molecular weight of approximately 410.42 g/mol. The structure can be represented as follows:

N 6 trifluoromethyl 5 6 7 8 tetrahydro 1 2 4 triazolo 4 3 a pyridin 3 yl methyl furan 3 carboxamide\text{N 6 trifluoromethyl 5 6 7 8 tetrahydro 1 2 4 triazolo 4 3 a pyridin 3 yl methyl furan 3 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : Similar compounds have shown potent inhibition of TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis. For instance, related compounds have demonstrated IC50 values in the low nanomolar range against ALK5 .
  • Immunomodulatory Effects : The triazolo-pyridine scaffold has been linked to immune modulation. Compounds in this class can enhance immune responses by inhibiting pathways that tumors use to evade immune detection .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In Vitro Studies : In cell lines such as HaCaT and 4T1 (both used for luciferase assays), the compound has shown promising results in inhibiting cell proliferation with IC50 values around 0.013 μM for ALK5 inhibition .
  • Selectivity : The selectivity profile against a panel of kinases suggests that this compound could minimize off-target effects often seen with less selective inhibitors .

Pharmacokinetics

Pharmacokinetic studies reveal that related compounds exhibit favorable absorption and distribution characteristics:

  • Oral Bioavailability : Some analogs have demonstrated oral bioavailability rates exceeding 50%, indicating potential for effective oral administration in therapeutic settings .

Case Studies

Several studies have explored the biological activity of triazolo-pyridine derivatives:

  • Study on ALK5 Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit ALK5. The most potent compound showed an IC50 value of 0.013 μM in vitro and demonstrated high selectivity against other kinases .
  • Immunotherapy Enhancement : Research has indicated that these compounds can enhance the efficacy of existing immunotherapeutics by targeting immunosuppressive pathways within tumors .

Data Table: Summary of Biological Activity

Activity Type Description IC50 Value (μM) Reference
ALK5 InhibitionSelective inhibition in cancer cell lines0.013
ImmunomodulationEnhances immune response against tumorsN/A
Oral BioavailabilityHigh systemic exposure observed in pharmacokinetic studies>51%

Q & A

Q. What are the optimal synthetic routes for preparing N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the triazolopyridine core. Key steps include:
  • Core Construction : Cyclization of precursors (e.g., hydrazine derivatives with carbonyl compounds) under reflux conditions, often using polar aprotic solvents like DMF or THF .
  • Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts) .
  • Carboxamide Coupling : Reaction of the intermediate amine with furan-3-carboxylic acid derivatives (e.g., EDCI/HOBt-mediated coupling) .
  • Purification : Column chromatography (silica gel, eluents like EtOAc/hexane) and recrystallization (solvents: THF or ethanol) to achieve >95% purity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy :
  • ¹H NMR : Identify protons on the triazolopyridine core (δ 7.5–8.5 ppm for aromatic H), trifluoromethyl group (δ 3.5–4.5 ppm for adjacent CH₂), and furan carboxamide (δ 6.5–7.2 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O at ~165 ppm) and trifluoromethyl (CF₃ at ~120 ppm, J₃ coupling ~270 Hz) groups .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₄F₃N₅O₂: 390.11; observed: 390.09) .
  • IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-F vibrations at ~1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu catalysts for trifluoromethylation efficiency (e.g., compare yields using CuI vs. Pd(PPh₃)₄) .
  • Solvent Effects : Evaluate solvent polarity (e.g., DMF vs. acetonitrile) on cyclization kinetics .
  • Temperature Control : Optimize reflux duration (e.g., 5 days vs. 72 hours) to balance purity (77% vs. 85%) and side-product formation .
  • In-line Analytics : Use LC-MS to monitor intermediate formation and adjust conditions in real time .

Q. What analytical strategies are recommended for detecting and quantifying impurities (e.g., genotoxic nitroso derivatives)?

  • Methodological Answer :
  • UPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile) for separation. Set MRM transitions for the target compound (m/z 390→273) and nitroso impurity (m/z 407→289) .
  • Limit of Quantitation (LOQ) : Validate at 37 ng/day as per EMA guidelines using spiked samples .
  • Stability Studies : Assess impurity formation under stress conditions (heat, light, pH) .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations (0.1–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in the active site (e.g., hydrogen bonds with Asp189 in a kinase target) .

Q. What strategies address solubility challenges in pharmacological assays?

  • Methodological Answer :
  • Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing cyclodextrins (e.g., 2% hydroxypropyl-β-cyclodextrin) .
  • pH Adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) to mimic physiological conditions .
  • Dynamic Light Scattering (DLS) : Monitor aggregate formation at concentrations >10 µM .

Data Analysis and Interpretation

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times (24 vs. 48 hours), and controls .
  • Purity Verification : Re-test batches with HPLC purity <95% to rule out impurity-driven effects .
  • Structural Analog Comparison : Cross-reference activity of analogs (e.g., 5,6-dimethyl vs. trifluoromethyl derivatives) to identify critical substituents .

Q. What approaches are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Systematic Substitution : Synthesize derivatives with modifications at the trifluoromethyl (e.g., -CF₃ → -CH₃), furan (e.g., 3-carboxamide → 2-carboxamide), or triazole positions .
  • In Vitro Screening : Test IC₅₀ values against target enzymes (e.g., kinase inhibition assays) and correlate with substituent electronic parameters (Hammett σ values) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict activity cliffs and guide further optimization .

Tables for Key Data

Q. Table 1: Comparison of Analytical Methods for Impurity Detection

MethodLOQ (ng/mL)Precision (%RSD)Key Reference
UPLC-MS/MS0.5<5%
HPLC-UV108–12%

Q. Table 2: SAR of Triazolopyridine Derivatives

Substituent PositionModificationIC₅₀ (Target Enzyme)Reference
6-CF₃-CF₃ → -CH₃15 nM → 220 nM
3-CH₂-FuranFuran → Thiophene8 nM → 45 nM

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